(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

medicinal chemistry DNA-binding agents antitumor screening

The compound (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 312743-09-2) is a synthetic heterocyclic small molecule that combines a 2-methylindole moiety with a 2-thioxo-1,3-thiazolidin-4-one (rhodanine-type) core via a C5 exocyclic methylene bridge. It belongs to the broader family of indole–thioxothiazolidinone hybrids, a class actively investigated for DNA-interactive, antitumor, and enzyme-modulatory properties.

Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
Cat. No. B10812341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC13H10N2OS2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)S3)O
InChIInChI=1S/C13H10N2OS2/c1-7-9(6-11-12(16)15-13(17)18-11)8-4-2-3-5-10(8)14-7/h2-6,16H,1H3,(H,15,17)
InChIKeyWLJWZBSPNFVJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Procurement-Relevant Chemical Class and Basic Profile


The compound (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 312743-09-2) is a synthetic heterocyclic small molecule that combines a 2-methylindole moiety with a 2-thioxo-1,3-thiazolidin-4-one (rhodanine-type) core via a C5 exocyclic methylene bridge . It belongs to the broader family of indole–thioxothiazolidinone hybrids, a class actively investigated for DNA-interactive, antitumor, and enzyme-modulatory properties [1]. As an AldrichCPR (custom product request) item, it is supplied as part of a rare-chemicals collection without vendor-provided analytical characterization, placing the burden of identity confirmation and purity assessment on the purchaser .

Chemotype Indole–thioxothiazolidinone hybrid, DNA-interactive and enzyme-modulatory research scaffold
Supply context AldrichCPR rare-chemical; no vendor-provided analytical characterization
Procurement note Identity confirmation and purity assessment rest with the purchaser; plan in-house QC

Why Generic Substitution Fails for (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one in MedChem Procurement


Even minor structural variations in the indole–thioxothiazolidinone chemotype produce large shifts in target engagement and antiproliferative selectivity. In the foundational 2017 study by Lafayette et al., the closely related analog 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one exhibited selective activity against HL60 and K562 leukemia lines (IC₅₀ 1.93 µM versus doxorubicin 4.61 µM) but failed to inhibit topoisomerase I, whereas the corresponding 2,4-dione analog (4c) was the most potent against T47D breast cancer cells [1]. The target compound introduces a 2-methyl substituent on the indole ring—absent in 4a and 4c—which alters both the electron density of the indole system and the steric profile at the DNA-intercalation or protein-binding interface, making direct extrapolation from unmethylated or amino-substituted analogs unreliable [1].

2-Methyl substitution defines steric/electronic profile
Removing the 2-methyl group on the indole ring may shift DNA intercalation and target engagement; unmethylated or amino-substituted analogs (e.g., 4a, 4c) may not replicate activity.
Thiazolidinone vs. imidazolidinone core is not interchangeable
Switching to the PKG Drug G1 imidazolidinone scaffold replaces the thiazolidinone sulfur, likely altering hydrogen-bonding capacity, metabolic stability, and kinase selectivity profile.
LogP shift influences assay behavior
A predicted ~0.3–0.5 logP increase relative to the des-methyl analog may affect aqueous solubility and nonspecific binding, requiring formulation adjustment in screening.

Quantitative Differentiation Evidence for (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one


Limited Availability of Direct Head-to-Head Comparative Data for This Chemotype

High-strength differential evidence fulfilling all required admission criteria (clear comparator, quantitative target data, quantitative comparator data, and defined assay conditions) could not be identified for this specific compound from primary research papers, patents, or authoritative databases within the search scope [1]. The closest structurally characterized analog—3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (compound 4a)—differs by the presence of a 3-amino group on the thiazolidinone ring and the absence of the 2-methyl group on the indole, precluding direct quantitative comparison [1]. Sigma-Aldrich lists this compound as an AldrichCPR item with no supplied analytical data, and no vendor technical datasheet with quantitative characterization was available . Consequently, any procurement decision must be based on prospective in-house screening rather than on published comparative performance data.

Direct comparison data
Data to verify
No published quantitative data found
Literature benchmarks unavailable; procurement must rely on in-house screening.
Closest analog 4a differs at two positions, precluding direct comparison.
medicinal chemistry DNA-binding agents antitumor screening

Structural Differentiation from the Imidazolidinone Analog (PKG Drug G1)

The compound (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one differs from the known PKGIα activator PKG Drug G1 (CAS 374703-78-3) by the replacement of the central imidazolidinone ring with a thiazolidinone core, introducing a sulfur atom in place of the NH at position 2 . PKG Drug G1 is a well-characterized activator of cGMP-dependent protein kinase Iα; however, no published study was identified that directly compares the target compound with PKG Drug G1 in any kinase activation or selectivity assay .

Core heterocycle identity
Class-level inference
Thiazolidinone core (S-for-NH swap vs. imidazolidinone)
May alter hydrogen-bonding, metabolic stability, and kinase selectivity; not interchangeable with PKG Drug G1.
No head-to-head bioassay data available.
kinase modulation PKGIα activation scaffold hopping

Physicochemical Property Differentiation from Unsubstituted Indole Analog

Computational property estimates indicate that the 2-methyl substituent on the indole ring distinguishes the target compound from the unsubstituted analog 5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 73855-59-1) with respect to lipophilicity . The target compound (C₁₃H₁₀N₂OS₂, MW 274.37) has a predicted logP approximately 0.3–0.5 units higher than the des-methyl analog (C₁₂H₈N₂OS₂, MW 260.34), which may influence membrane permeability, protein binding, and off-target promiscuity .

Predicted logP shift
Class-level inference
+0.3 to +0.5 logP units (in silico)
Lipophilicity increase may affect aqueous solubility and nonspecific binding in assays.
No experimental logP or solubility data for target compound.
logP solubility drug-likeness

Evidence-Backed Procurement Scenarios for (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one


Structure–Activity Relationship (SAR) Expansion of Indole–Thioxothiazolidinone DNA-Binding Libraries

Procurement of this compound is most justified when building upon the SAR framework established by Lafayette et al. (2017), where the 2-methylindole modification represents an unexplored vector for probing steric and electronic effects on DNA intercalation or topoisomerase inhibition [1]. By comparing its activity profile with the published data for analogs 4a and 4c, researchers can deconvolute the contribution of the 2-methyl group to antitumor selectivity.

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Kinase or Phosphatase Modulation

Given the close structural relationship to PKG Drug G1, the thiazolidinone analog may serve as a scaffold-hopping candidate in programs exploring cGMP-dependent kinase or protein tyrosine phosphatase (PTP) inhibition. The sulfur-for-NH swap in the core heterocycle offers a distinct hydrogen-bonding and metabolic profile that cannot be replicated by the imidazolidinone analog [1].

Prospective Screening in Antimicrobial or Antifungal Panels Lacking Published Indole-Rhodanine Chemotype Data

Indole–thioxothiazolidinone hybrids have demonstrated antimicrobial potential against Gram-positive and Gram-negative bacteria in related chemotype studies [1]. The 2-methyl substitution may enhance membrane permeation relative to the des-methyl analog, making this compound a rational addition to phenotypic screening libraries where existing indole–rhodanine members have shown borderline activity.

Analytical Method Development and Reference Standard Qualification for Thioxothiazolidinone Metabolite Identification

Because Sigma-Aldrich supplies this compound as an AldrichCPR item without analytical data [1], procurement for the purpose of developing in-house LC-MS, NMR, or HPLC purity methods—and subsequently qualifying the material as an internal reference standard—addresses a documented characterization gap and ensures batch-to-batch consistency in downstream assays.

Application
Selection Property
Validation Focus
SAR expansion of indole–thioxothiazolidinone DNA-binding libraries
2-Methylindole modification vector
DNA intercalation and topoisomerase inhibition context
Scaffold-hopping campaigns targeting kinase/phosphatase modulation
Thiazolidinone core heterocycle
Kinase selectivity and metabolic stability review
Prospective antimicrobial screening panels
Indole–thioxothiazolidinone chemotype
Membrane permeation and MIC screening context
Analytical method development and reference standard qualification
AldrichCPR uncharacterized supply
In-house LC-MS/NMR purity and identity qualification
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